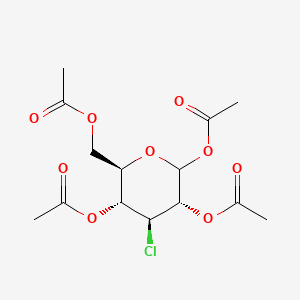

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

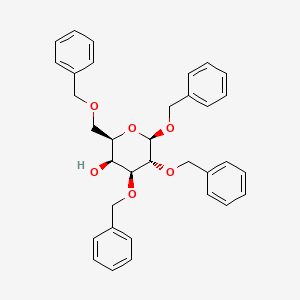

“1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose” is a carbohydrate derivative . It is also known as “3-Chloro-3-deoxy-D-glucopyranose Tetraacetate” and "(3S,4S,5R,6R)-6-(acetoxymethyl)-4-chlorotetrahydro-2H-pyran-2,3,5-triyl triacetate" . This compound finds extensive usage in the synthesis of pharmaceutical agents showcasing remarkable antitumor, antiviral, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular formula of “1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose” is C14H19ClO9 . The IUPAC name is [(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate . The InChI string and the canonical SMILES string are also provided .

Physical And Chemical Properties Analysis

The molecular weight of “1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose” is 366.75 g/mol . Other computed properties include XLogP3 of 1.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 9, and Rotatable Bond Count of 9 .

科学的研究の応用

Synthesis of Disaccharides

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose serves as a valuable building block in carbohydrate chemistry. Researchers use it for the synthesis of disaccharides, which are essential components of complex carbohydrates. By selectively modifying the acetyl groups, scientists can create specific glycosidic linkages between two sugar units, leading to the formation of disaccharides with diverse biological functions .

Preparation of Anionic Surfactants

Anionic surfactants play a crucial role in various applications, including detergents, emulsifiers, and foaming agents. This compound can be transformed into anionic surfactants by appropriate chemical modifications. These surfactants find use in cleaning products, pharmaceutical formulations, and industrial processes. Their amphiphilic nature allows them to interact with both hydrophilic and hydrophobic substances .

Study of Inositol Synthase Substrates

Phosphorylated derivatives of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose serve as valuable tools in the study of inositol metabolism. Inositol is a key component of cell membranes and plays essential roles in signal transduction, lipid metabolism, and cellular homeostasis. Researchers use these derivatives to investigate inositol synthase activity and substrate specificity .

Glycosylation Reactions

Glycosylation, the process of attaching sugar moieties to proteins or other biomolecules, is critical for cellular recognition, immune responses, and protein stability. This compound participates in glycosylation reactions, allowing researchers to selectively modify specific functional groups on target molecules. Understanding glycosylation pathways is essential for drug development and disease research .

Chemical Biology and Medicinal Chemistry

Researchers explore the reactivity and selectivity of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose in the context of chemical biology and medicinal chemistry. By designing analogs and derivatives, they aim to develop novel compounds with improved pharmacological properties. These efforts contribute to drug discovery and the treatment of various diseases.

Biomaterials and Nanotechnology

The unique structural features of this compound make it interesting for biomaterials and nanotechnology applications. Scientists investigate its self-assembly behavior, interactions with other molecules, and potential use as a building block for functional materials. Whether in drug delivery systems or nanoscale devices, understanding its properties is crucial for innovative applications .

作用機序

Target of Action

The compound 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a highly significant compound in the biomedical sector . It finds extensive usage in the synthesis of pharmaceutical agents showcasing remarkable antitumor, antiviral, and anti-inflammatory properties . .

Mode of Action

It is known that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

Given its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions , it can be inferred that it likely interacts with multiple biochemical pathways.

Result of Action

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose showcases remarkable antitumor, antiviral, and anti-inflammatory properties . Its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions underscores its pivotal role in biomedical exploration and the advancement of therapeutic interventions .

特性

IUPAC Name |

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHZACAHYMQZEZ-DYPLGBCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721160 |

Source

|

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

CAS RN |

104013-04-9 |

Source

|

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)